molecular formula C20H19N3O5S B12186735 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12186735
M. Wt: 413.4 g/mol
InChI Key: NJGZMZWRCOGEGS-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-methoxyphenyl group: This step may involve a substitution reaction using a suitable methoxyphenyl halide.

    Attachment of the dioxidotetrahydrothiophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step may involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the carbonyl groups in the quinazoline core.

    Substitution: The methoxyphenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new quinazoline derivatives with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. This compound may be investigated for similar properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3,4-dihydroquinazoline derivatives: These compounds share the quinazoline core and may have similar biological activities.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups may exhibit similar chemical reactivity and biological properties.

    Dioxidotetrahydrothiophenyl derivatives: These compounds may have similar oxidation and reduction behavior.

Uniqueness

The unique combination of functional groups in “N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C20H19N3O5S/c1-28-16-4-2-3-15(10-16)23-12-21-18-9-13(5-6-17(18)20(23)25)19(24)22-14-7-8-29(26,27)11-14/h2-6,9-10,12,14H,7-8,11H2,1H3,(H,22,24)

InChI Key

NJGZMZWRCOGEGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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